molecular formula C8H11NO3 B13180222 Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate

Cat. No.: B13180222
M. Wt: 169.18 g/mol
InChI Key: WZLNLXYHVWNQAY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate adheres to IUPAC rules for heterocyclic compounds. The furan ring is numbered such that the ester group (-COOCH₃) receives the lowest possible position (3), followed by the methyl group at position 2 and the aminomethyl (-CH₂NH₂) group at position 5. The hydrochloride salt form, methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride (CAS 1172939-55-7), is often used in synthetic applications to enhance stability.

Key nomenclature features:

  • Furan backbone : A five-membered aromatic ring with one oxygen atom.
  • Substituents :
    • Methyl ester (-COOCH₃) at position 3.
    • Methyl (-CH₃) at position 2.
    • Aminomethyl (-CH₂NH₂) at position 5.

Molecular Formula and Weight Analysis

The molecular formula of the free base is C₉H₁₁NO₃ , derived from the sum of substituents on the furan ring (C₅H₃O). The hydrochloride salt has the formula C₉H₁₂ClNO₃ , with a molecular weight of 241.65 g/mol (free base: 181.19 g/mol).

Table 1: Molecular Parameters

Parameter Value
Molecular formula (free) C₉H₁₁NO₃
Molecular weight (free) 181.19 g/mol
CAS number (free base) 73751-06-1
CAS number (HCl salt) 1172939-55-7

Structural Isomerism and Tautomeric Possibilities

The compound exhibits positional isomerism due to variable substitution patterns on the furan ring. For example, methyl 5-(aminomethyl)furan-2-carboxylate (CAS 73751-06-1) is a positional isomer where the ester group occupies position 2 instead of 3.

Tautomerism is limited due to the absence of α-hydrogens adjacent to the ester carbonyl. However, the aminomethyl group may participate in prototropic tautomerism under acidic or basic conditions, forming an imine intermediate. This behavior is observed in analogous furanones, where keto-enol equilibria influence stereochemical outcomes.

Crystallographic Data and Conformational Analysis

X-ray crystallography of related furancarboxylates reveals planar furan rings with substituents adopting pseudo-equatorial orientations to minimize steric hindrance. For example, in methyl 3-bromo-3-(2-methoxyphenyl)acrylate (a precursor to similar compounds), the ester group lies coplanar with the furan ring (torsion angle: −0.8°), enabling conjugation with the π-system.

Table 2: Crystallographic Parameters of Analogous Compounds

Compound Torsion Angle (°) Crystal System Space Group
Methyl 3-bromo-3-(2-methoxyphenyl)acrylate −0.8 Monoclinic P2₁/c
Ethyl 5-nitro-6-phenylfuro[2,3-d]pyran-3-carboxylate −15.6 Triclinic P-1

The aminomethyl group in this compound likely adopts a gauche conformation relative to the furan oxygen, optimizing hydrogen-bonding interactions in the solid state.

Comparative Analysis with Related Furan Carboxylates

1. Methyl 5-(Aminomethyl)furan-2-carboxylate (CAS 73751-06-1):

  • Positional isomer with ester at position 2.
  • Reduced steric hindrance between substituents compared to the 3-carboxylate derivative.
  • Higher solubility in polar solvents due to altered dipole moment.

2. Ethyl 5-Nitro-6-Phenylfuro[2,3-d]pyran-3-carboxylate:

  • Fused pyran-furan system enhances planarity and π-conjugation.
  • Nitro group at position 5 increases electrophilicity, facilitating nucleophilic substitutions.

3. Homofuraneol (5-Ethyl-4-hydroxy-2-methylfuran-3-one):

  • Lacks the ester group but shares a methyl-substituted furan backbone.
  • Exhibits keto-enol tautomerism, influencing odor characteristics in enantiomers.

Electronic Effects:

  • The 3-carboxylate group in this compound withdraws electron density via induction, polarizing the ring and activating the 5-position for electrophilic substitutions.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C8H11NO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4,9H2,1-2H3

InChI Key

WZLNLXYHVWNQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5-(Aminomethyl)-2-methylfuran-3-carboxylate

Starting Materials and General Synthetic Strategy

The synthesis typically begins with substituted furans or furan carboxylic acids, such as 4,5-dibromofuran-2-carboxylic acid or methyl 5-(hydroxymethyl)-2-furan carboxylate, which serve as key intermediates for further functionalization. The general approach involves:

  • Selective halogenation or bromination of the furan ring.
  • Conversion of halogenated intermediates to nitriles or azides.
  • Reduction and protection/deprotection steps to introduce the aminomethyl group.
  • Esterification or saponification to obtain the methyl ester functionality.

Detailed Synthetic Routes

Synthesis via Bromination and Cyanation

One effective route starts with 4,5-dibromofuran-2-carboxylic acid:

  • Selective dehalogenation of the dibromo compound using zinc metal yields 5-bromo-4-substituted furan derivatives.
  • Esterification of the carboxylic acid group to form methyl esters.
  • Palladium-catalyzed cyanation converts the bromide to a nitrile intermediate.
  • Reduction of the nitrile to an amine, followed by Boc protection to stabilize the amino group.
  • Saponification of the ester to carboxylic acid and subsequent Boc deprotection yields the target amino acid or its derivatives.

This method provides control over substitution patterns and allows introduction of the aminomethyl group at the desired position on the furan ring.

Synthesis via Hydroxymethyl Derivatives

Another approach involves methyl 5-(hydroxymethyl)-2-furan carboxylate as a precursor:

  • The hydroxymethyl group is converted to a better leaving group, such as a halide (chloride or bromide).
  • Nucleophilic substitution with azide ion replaces the halide with an azide group.
  • Catalytic hydrogenation reduces the azide to an amine.
  • The amine may be further protected or directly used to obtain the this compound.

This route is advantageous due to the availability of hydroxymethyl derivatives from furfuryl alcohol and allows for relatively mild reaction conditions.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Bromination/Dehalogenation Zn metal for selective dehalogenation 5-Bromo-4-substituted furan derivative
2 Esterification Methanol, acid catalyst Methyl ester of furan carboxylic acid
3 Cyanation Pd catalyst, cyanide source Nitrile substituted furan
4 Reduction & Protection Catalytic hydrogenation, Boc2O Boc-protected aminomethyl furan derivative
5 Saponification & Deprotection Base hydrolysis, acid work-up This compound

Analytical Characterization

The synthesized compounds are characterized by:

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity
Bromination → Cyanation → Reduction High regioselectivity; versatile intermediate; scalable Requires Pd catalyst; multiple steps; toxic cyanide handling Moderate to high yields; high purity achievable
Hydroxymethyl derivative substitution Mild conditions; uses readily available precursors Potential for side reactions; requires hydrogenation step Moderate yields; purity depends on hydrogenation efficiency

Research Findings and Applications

  • The compound and its derivatives have been synthesized and evaluated as substrates and inhibitors of GABA aminotransferase, an enzyme involved in neurotransmitter regulation.
  • Kinetic studies indicate that this compound analogues bind to the active site of GABA-AT with affinities comparable to γ-aminobutyric acid but exhibit slower turnover rates, suggesting potential as enzyme inhibitors.
  • These compounds offer promising scaffolds for the development of new therapeutics targeting neurological diseases such as epilepsy, with improved potency and reduced side effects compared to current drugs like vigabatrin.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, synthesis routes, and applications of Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate (Compound A) with related furan carboxylates:

Compound Substituents Synthesis Applications References
A. This compound 2-Me, 3-COOMe, 5-CH₂NH₂ Alkylation of chloromethyl precursor with NH₃/amine Enzyme inhibitors (e.g., bacterial cystathionine γ-lyase)
B. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate 2-Me, 3-COOMe, 5-CH₂Cl Chlorination of hydroxymethyl intermediate with MsCl/Et₃N Precursor for alkylation reactions (e.g., indole/indazole inhibitor synthesis)
C. Methyl 5-((diethylamino)-2-oxoethyl)-2-methylfuran-3-carboxylate 2-Me, 3-COOMe, 5-CH₂-C(O)-N(Et)₂ Palladium-catalyzed multicomponent carbonylative synthesis Potential bioactive intermediates (amide-based modifications)
D. 5-((Diethylamino)methyl)-2-methylfuran-3-carboxylic acid 2-Me, 3-COOH, 5-CH₂-N(Et)₂ Hydrolysis of ester derivatives Free acid form for drug design (enhanced hydrogen bonding)
E. Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate 2-COOMe, 5-CH₂-NH-(3-BrC₆H₄) Substitution of chloromethyl with 3-bromoaniline Antimicrobial/anticancer agent (aromatic substituent enhances binding)
F. Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate 2-Me, 3-COOMe, 5-SO₂Cl Sulfonation of furan intermediate Reactive intermediate for nucleophilic substitution

Key Comparative Insights

Reactivity and Functionalization
  • Compound B (chloromethyl) serves as a versatile alkylating agent due to the labile chloride group, enabling covalent modifications in inhibitor synthesis. In contrast, Compound A (aminomethyl) participates in hydrogen bonding or Schiff base formation, critical for enzyme-substrate interactions.
  • Compound F (chlorosulfonyl) exhibits high electrophilicity, making it suitable for synthesizing sulfonamide derivatives, whereas Compound C (diethylamino-oxoethyl) introduces amide functionality for solubility modulation.
Physicochemical Properties
  • Compound D (free acid) has lower lipophilicity (logP ~1.2) compared to Compound A (logP ~0.8 for free base), affecting membrane permeability.
  • The hydrochloride salt of Compound A improves aqueous solubility (predicted CCS: 134.9 Ų for [M+H]+), advantageous for in vitro assays.

Biological Activity

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate (CAS No. 1172939-55-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C8H11NO3. Its structure features a furan ring, which is known for its diverse biological activities. The presence of the amino group enhances its potential as a bioactive compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylfuran with appropriate amine and carboxylic acid derivatives. The methods employed in synthesizing this compound often focus on optimizing yield and purity while ensuring the biological activity is retained.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells) using the MTT assay to measure cell viability.

  • IC50 Values : The compound showed an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent anticancer activity .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the disc diffusion method.

  • MIC Values : The compound exhibited an MIC of 250 µg/mL against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Case Studies and Research Findings

  • Cytotoxicity Studies : In a detailed study, various derivatives were synthesized and tested for their cytotoxic effects. The results showed that compounds with hydrophilic substituents exhibited enhanced anticancer activity compared to their hydrophobic counterparts.
    CompoundCell LineIC50 (µg/mL)
    This compoundHeLa62.37
    Derivative AHepG245.00
    Derivative BVero75.00
  • Antibacterial Efficacy : Another research effort evaluated the antibacterial activity of the compound against multiple strains, yielding varying degrees of effectiveness.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus250
    Bacillus subtilis300
    Escherichia coli200

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